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Compound of Interest

Compound Name: Cerevisterol

CAS No.: 516-37-0

Cat. No.: B030100 Get Quote

Ticket ID: #CV-430-PK Status: Open Subject: Addressing Low Plasma Exposure in Rodent

Models[1][2]

Diagnostic Overview: Why is Bioavailability Low?
User Query:"We administered Cerevisterol at 50 mg/kg via oral gavage in mice, but plasma

levels are below the limit of quantification (BLQ). Is the compound degrading?"

Technical Analysis: Cerevisterol is a polyhydroxylated sterol with a rigid ergostane backbone.

[1][2] Its poor bioavailability is rarely due to chemical instability (it is stable to light and air) but

rather a "Biopharmaceutics Classification System (BCS) Class IV" profile.[2]
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Parameter Value
Implication for
Bioavailability

LogP ~5.6 (Predicted)

Highly lipophilic; prefers

tissue/fat accumulation over

plasma circulation.[1][2]

Water Solubility Practically Insoluble

Fails to dissolve in GI fluids,

leading to fecal elimination of

solid drug.[1]

Melting Point 265.3 °C

High crystal lattice energy

("Brick Dust"), resisting

dissolution even in lipids.[1][2]

Functional Groups 3β, 5α, 6β-triol

Three hydroxyl groups make it

a prime target for rapid Phase

II metabolism

(glucuronidation).[1][2]

Module 1: Formulation Troubleshooting
Issue:Precipitation in the syringe or GI tract.

Standard vehicles (e.g., 0.5% CMC or simple saline) will fail.[1][2] Cerevisterol requires a

formulation that maintains solubility after dilution in biological fluids.[1][2]

Recommended Solubilization Systems
Based on its solubility profile (soluble in Ethanol, DMSO, Acetone; insoluble in Hexane/Water),

use the following tiered approach:

Tier 1: Co-Solvent System (For Acute Studies)
Best for: IP or IV administration (Low Dose)[2]

Composition: 5% Ethanol + 5% Solutol HS 15 (or Cremophor EL) + 90% Saline.[2]

Protocol:
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Dissolve Cerevisterol completely in Ethanol/Solutol mixture (warm to 37°C if needed).

Slowly add warm saline while vortexing.

Critical Check: If the solution turns milky immediately, the drug has crashed out. Switch to

Tier 2.

Tier 2: Self-Emulsifying Drug Delivery System (SEDDS)
Best for: Oral Gavage (High Dose)[1][2]

Composition: 10% DMSO + 40% PEG 400 + 50% Corn Oil.[2]

Mechanism: The DMSO/PEG pre-dissolves the crystal lattice; the oil phase promotes

lymphatic transport (chylomicrons), bypassing liver first-pass metabolism.[1][2]

Tier 3: Advanced Liposomal Carrier
Best for: Maximizing Exposure & Tumor Targeting

Rationale: Ergosterol derivatives incorporate well into lipid bilayers.[2]

Protocol: Use DPPC:Cholesterol:Cerevisterol (molar ratio 7:2:1).[1][2] Hydrate thin film at

55°C (above transition temp).

Decision Logic for Vehicle Selection
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Figure 1: Decision matrix for selecting the appropriate vehicle based on route and dose

intensity.

Module 2: Bioanalysis & Metabolism
Issue:"The peaks are missing in HPLC/MS."

Technical Insight: The 3, 5, and 6-position hydroxyl groups on Cerevisterol are chemically

distinct but metabolically vulnerable.[1][2] In the liver, UDP-glucuronosyltransferases (UGTs)

will rapidly conjugate these sites, creating a highly polar metabolite that:

Elutes much earlier than the parent compound in Reverse Phase HPLC.[2]
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Has a different mass transition in LC-MS/MS (Parent MW + 176 Da).[1][2]

Troubleshooting Protocol: The "Hidden" Drug
If plasma concentrations are low, you must verify if the drug exists as a glucuronide conjugate.

Step-by-Step Validation:

Collect Plasma: Take 50 µL of plasma from the treated animal.[2]

Enzymatic Hydrolysis: Add 1000 units of

-glucuronidase (from Helix pomatia or E. coli).

Incubation: Incubate at 37°C for 2 hours.

Extraction: Perform Liquid-Liquid Extraction (LLE) using Ethyl Acetate (Cerevisterol
partitions into the organic layer).[1][2]

Analysis: Compare the peak area of the hydrolyzed sample vs. a non-hydrolyzed control.

Result: If Hydrolyzed >> Non-hydrolyzed, your bioavailability problem is actually a

metabolism problem.[1][2]

Module 3: Experimental Workflow for PK
Optimization
Issue:Inconsistent data between animals.

Variability often stems from "absorption windows" in the gut or enterohepatic recycling. Use the

following workflow to standardize your PK studies.

Formulation Prep
(Verify Clarity)

Administer Dose
(Fast animals 4h pre-dose)

Blood Sampling
(Include 24h & 48h points) Plasma Analysis

Parent DetectedPeak Found

Only Metabolites
No Peak

Calculate AUC & T1/2

Run Hydrolysis Assay
(See Module 2)
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Figure 2: Standardized workflow for Pharmacokinetic (PK) assessment of Cerevisterol.

Frequently Asked Questions (FAQs)
Q1: Can I use Tween 80 as a surfactant? A: Yes, but with caution.[1][2] Tween 80 (Polysorbate

80) can inhibit P-glycoprotein (P-gp), which may artificially increase absorption.[1][2] While

beneficial for efficacy, be aware that this alters the intrinsic PK profile of the drug. For inert

solubilization, Solutol HS 15 is often preferred in rodent studies [1].[1][2]

Q2: Why is the half-life so long in some animals but short in others? A: This suggests

Enterohepatic Recirculation.[1] Sterols are often excreted via bile into the intestine, where they

can be reabsorbed.[1][2]

Diagnostic: Look for a secondary peak (double hump) in the plasma concentration-time

curve around 6–12 hours post-dose.[1][2]

Q3: Can I dose Cerevisterol in feed? A: Not recommended for initial PK studies.[1]

Cerevisterol's high melting point (265°C) means it may not dissolve in the chyme during the

short transit time of a mouse gut. It requires pre-dissolution in a lipid vehicle (e.g., corn oil

gavage) to ensure absorption [2].[1][2]

Q4: Is Cerevisterol toxic to the liver? A: Cerevisterol has shown cytotoxicity in cancer lines

(e.g., HL-60, A549) [3].[1][2] While it has anti-inflammatory properties, high accumulation in the

liver (due to lipophilicity) could cause local toxicity.[2] Monitor ALT/AST levels in chronic dosing

studies.
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Relevance: Demonstrates the use of Solutol/Labrasol to improve bioavailability of
hydrophobic indole deriv

Cerevisterol Physical Properties

Title: Cerevisterol | C28H46O3 | CID 10181133 - PubChem.[1][2][4]

Source: PubChem (NIH)[2]

URL:[Link][2]

Relevance: Confirms melting point (265°C) and solubility profile (insoluble in water)

Biological Activity & Cytotoxicity

Title: Cerevisterol - Cayman Chemical Product Information.[1][2]

Source: Cayman Chemical[1][2]

Relevance: Details cytotoxicity IC50 values for cancer cell lines (HL-60, A549)

Liposomal Delivery of Sterols

Title: Ergosterol-Enriched Liposomes with Post-Processing Modifications.[1][2]

Source: MDPI (Pharmaceutics)[2]

URL:[Link][2][5][6][7][8][9][10][11][12][13]

Relevance: Validates the incorporation of ergosterol derivatives into liposomes for
improved stability and delivery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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